6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol
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Overview
Description
6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is a chemical compound belonging to the class of naphthalenols. It is characterized by its unique structure, which includes an ethyl group attached to the naphthalene ring, making it a significant compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the hydrogenation of 6-ethyl-1-naphthol. This process can be carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the reduction of 6-ethyl-1-naphthaldehyde using sodium borohydride in an alcohol solvent .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a continuous flow reactor where the naphthol derivative is hydrogenated in the presence of a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-ethyl-1-naphthoquinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 6-ethyl-1-tetralin using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: 6-Ethyl-1-naphthoquinone.
Reduction: 6-Ethyl-1-tetralin.
Substitution: Various substituted naphthalenols depending on the electrophile used.
Scientific Research Applications
6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fragrances and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthol: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
6-Ethyl-1-naphthol: Similar structure but lacks the tetrahydro configuration, affecting its chemical properties and applications.
Uniqueness
6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to its combination of the ethyl group and the tetrahydro configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
6-ethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-9-6-7-11-10(8-9)4-3-5-12(11)13/h3-5,9,13H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWACPGVVKPTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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